molecular formula C14H22N2O5 B13934722 2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid

2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid

Cat. No.: B13934722
M. Wt: 298.33 g/mol
InChI Key: MXKPXSZDTOEKAN-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is a common protecting group for amines due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid typically involves the protection of an amino group with the Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-5-carboxylic acid

InChI

InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)15-9-7-8-5-4-6-10(12(18)19)16(8)11(9)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

MXKPXSZDTOEKAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(N2C1=O)C(=O)O

Origin of Product

United States

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